
4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid, also known as DEOA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DEOA belongs to the family of dioxane carboxylic acids and is a derivative of the natural product, jasmonic acid. DEOA has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid activates the jasmonic acid signaling pathway in plants, which leads to the expression of defense-related genes. Jasmonic acid is a natural plant hormone that plays a crucial role in plant defense against pathogens and herbivores. 4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid is a structural analog of jasmonic acid and can mimic its effects on plant growth and development.
Biochemical and Physiological Effects:
4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid has been shown to induce the expression of defense-related genes in plants, leading to an increase in plant resistance against pathogens and herbivores. 4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid has also been found to enhance plant growth and development, possibly by activating the jasmonic acid signaling pathway. In addition, 4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid has been shown to have anti-inflammatory and anti-tumor properties in mammalian cells.
Avantages Et Limitations Des Expériences En Laboratoire
4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid can be used as a tool to study the jasmonic acid signaling pathway in plants. It can be applied to plants in a controlled manner and its effects on gene expression and plant growth can be measured. However, 4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid has limitations in terms of its solubility and stability, which may affect its efficacy in experiments.
Orientations Futures
Future research on 4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid could focus on its potential applications in agriculture, particularly in the development of plant-based pesticides and herbicides. 4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid could also be studied for its potential therapeutic uses in humans, particularly in the treatment of inflammatory diseases and cancer. Further investigations into the mechanism of action of 4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid could lead to the development of more potent analogs with improved efficacy and stability.
In conclusion, 4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid is a synthetic compound that has potential applications in scientific research, particularly in the field of plant biology. It activates the jasmonic acid signaling pathway in plants, leading to the expression of defense-related genes and enhancing plant growth and development. 4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid has limitations in terms of its solubility and stability, but its potential applications in agriculture and human health make it an interesting compound for future research.
Méthodes De Synthèse
4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid can be synthesized using a variety of methods, including the reaction of 4,6-diethyl-1,2-dioxane-3-acetic acid with 4-ethyl-5-octen-1-ol in the presence of a catalyst. Another method involves the reaction of 4,6-diethyl-1,2-dioxane-3-carboxylic acid with 4-ethyl-5-octen-1-ol in the presence of a dehydrating agent. The yield of 4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid using these methods ranges from 20-30%.
Applications De Recherche Scientifique
4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid has been shown to have potential applications in scientific research, particularly in the field of plant biology. 4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid has been found to induce plant defense responses against pathogens and herbivores. It has also been shown to enhance plant growth and development. 4,6-Diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid has been studied extensively in Arabidopsis thaliana, a model plant species, and has been found to activate a signaling pathway that leads to the expression of defense-related genes.
Propriétés
Numéro CAS |
152821-46-0 |
|---|---|
Formule moléculaire |
C20H36O4 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
2-[4,6-diethyl-6-[(E)-4-ethyloct-5-enyl]dioxan-3-yl]acetic acid |
InChI |
InChI=1S/C20H36O4/c1-5-9-11-16(6-2)12-10-13-20(8-4)15-17(7-3)18(23-24-20)14-19(21)22/h9,11,16-18H,5-8,10,12-15H2,1-4H3,(H,21,22)/b11-9+ |
Clé InChI |
KCBAKIPOBYUWOG-UHFFFAOYSA-N |
SMILES isomérique |
CC/C=C/C(CC)CCCC1(CC(C(OO1)CC(=O)O)CC)CC |
SMILES |
CCC=CC(CC)CCCC1(CC(C(OO1)CC(=O)O)CC)CC |
SMILES canonique |
CCC=CC(CC)CCCC1(CC(C(OO1)CC(=O)O)CC)CC |
Synonymes |
4,6-diethyl-6-(4-ethyl-5-octenyl)-1,2-dioxane-3-acetic acid DEODA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[7-Dimethylazaniumylidene-1-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]-9-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium;tetraiodide](/img/structure/B114211.png)
![1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene](/img/structure/B114212.png)
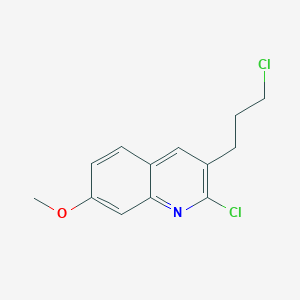
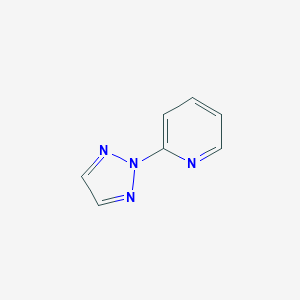
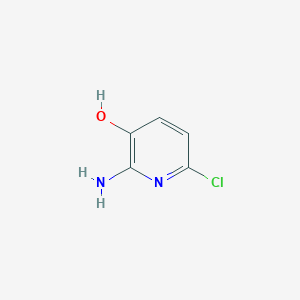
![7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione](/img/structure/B114217.png)
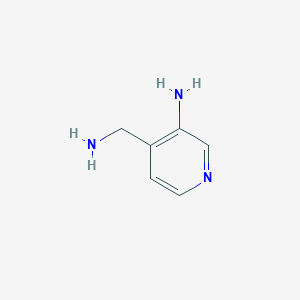
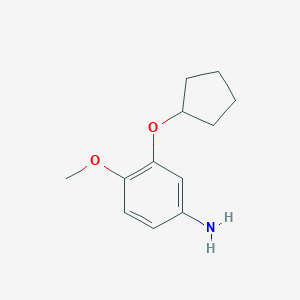


![4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B114234.png)
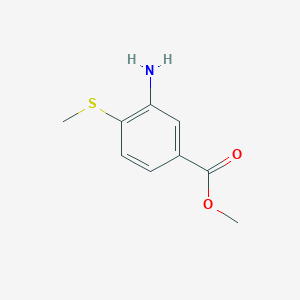
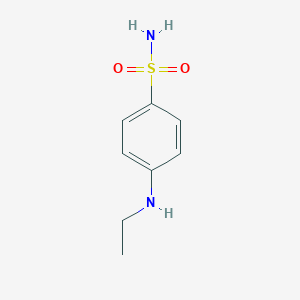
![(2R)-2-[(2-azaniumylacetyl)amino]butanoate](/img/structure/B114243.png)